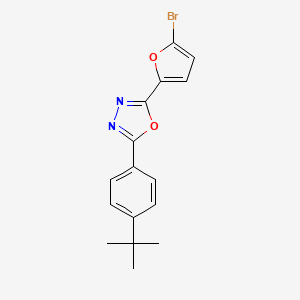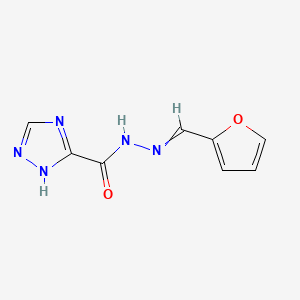
N'-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethylene)-1H-1,2,4-triazole-3-carbohydrazide, commonly known as FTC, is a member of the 1,2,4-triazole family of compounds. FTC is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. FTC is a versatile compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of FTC is not fully understood. However, it has been suggested that FTC exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of COX-2 and LOX leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
FTC has been shown to possess a wide range of biochemical and physiological effects. FTC has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. FTC has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and leukotrienes. FTC has been found to possess antiviral activity by inhibiting the replication of several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FTC is its versatility. FTC has been shown to possess a wide range of biological activities, making it a potentially useful compound for the development of new drugs. Another advantage of FTC is its synthetic nature, which makes it relatively easy to produce in large quantities. However, one of the limitations of FTC is its potential toxicity. Further studies are needed to determine the safety and toxicity of FTC.
Direcciones Futuras
There are several future directions for the study of FTC. One area of research is the development of new drugs based on the structure of FTC. Another area of research is the study of the mechanism of action of FTC. Further studies are needed to determine the exact mechanism by which FTC exerts its biological effects. Additionally, studies are needed to determine the safety and toxicity of FTC, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of FTC can be achieved through a multistep process. The first step involves the reaction of furfural with hydrazine hydrate to form 2-furylhydrazine. The next step involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 2-furylmethylene-1H-1,2,4-triazol-3-one. Finally, the reaction of 2-furylmethylene-1H-1,2,4-triazol-3-one with hydrazine hydrate leads to the formation of FTC.
Aplicaciones Científicas De Investigación
FTC has been extensively studied for its potential use in the field of medicinal chemistry. FTC has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. FTC has been found to be effective against a variety of tumor cell lines, including breast cancer, lung cancer, and liver cancer. FTC has also been shown to possess antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-8(7-9-5-11-12-7)13-10-4-6-2-1-3-15-6/h1-5H,(H,13,14)(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQAKYDZVDTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
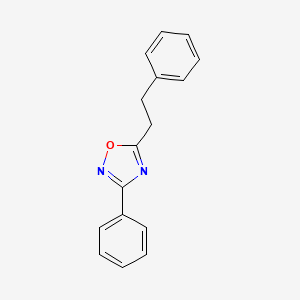

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

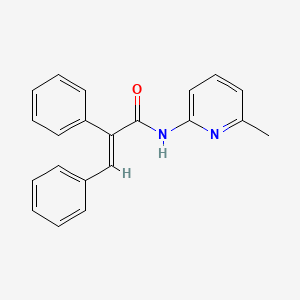
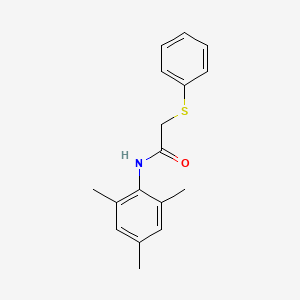
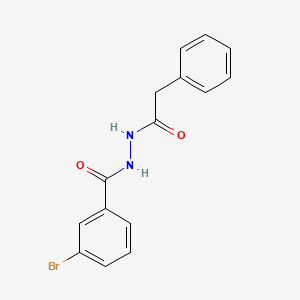
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
